N-(3-Aminocyclopentyl)-2-methoxyacetamide
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Overview
Description
N-(3-Aminocyclopentyl)-2-methoxyacetamide is an organic compound with a unique structure that includes a cyclopentane ring, an amino group, and a methoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminocyclopentyl)-2-methoxyacetamide typically involves the reaction of 3-aminocyclopentanol with methoxyacetyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors and automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
N-(3-Aminocyclopentyl)-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce secondary amines .
Scientific Research Applications
N-(3-Aminocyclopentyl)-2-methoxyacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Aminocyclopentyl)-2-methoxyacetamide involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The methoxyacetamide moiety can interact with enzymes, potentially inhibiting their activity. These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory activity .
Comparison with Similar Compounds
Similar Compounds
3-Aminocyclopentyl)methylphosphinic acids: These compounds are similar in structure but contain a phosphinic acid group instead of a methoxyacetamide moiety.
N-(3-Aminocyclopentyl)-2-cyanoacetamide: This compound has a cyano group instead of a methoxy group.
Uniqueness
N-(3-Aminocyclopentyl)-2-methoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyacetamide moiety, in particular, allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C8H16N2O2 |
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Molecular Weight |
172.22 g/mol |
IUPAC Name |
N-(3-aminocyclopentyl)-2-methoxyacetamide |
InChI |
InChI=1S/C8H16N2O2/c1-12-5-8(11)10-7-3-2-6(9)4-7/h6-7H,2-5,9H2,1H3,(H,10,11) |
InChI Key |
IJJIWXJZWDLOQE-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)NC1CCC(C1)N |
Origin of Product |
United States |
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